2,2-二甲基环己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

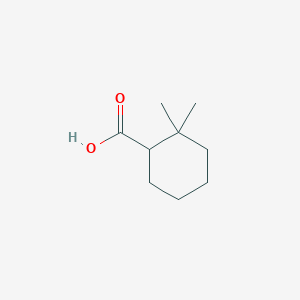

2,2-Dimethylcyclohexane-1-carboxylic acid is a chemical compound that is part of a broader class of cyclohexane carboxylic acids. These compounds are characterized by a cyclohexane ring, which is a six-membered carbon ring, with various substituents that can affect their chemical behavior and physical properties. The specific structure of 2,2-dimethylcyclohexane-1-carboxylic acid includes two methyl groups at the second carbon of the ring and a carboxylic acid group at the first carbon.

Synthesis Analysis

The synthesis of cyclohexane derivatives can involve multiple steps, including esterification, cyclopropanation, and hydrolysis. For instance, 2,2-dimethylcyclopropane carboxylic acid, a related compound, was synthesized using 2-methylbutenoic acid as a starting material, followed by esterification, cyclopropanation with dibromomethane, and hydrolysis, yielding a 44.1% yield . Although the exact synthesis of 2,2-dimethylcyclohexane-1-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed, with adjustments for the specific substituents and ring structure.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial in determining their chemical properties and reactivity. X-ray structural examination of a related compound, 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, revealed an anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This kind of analysis is essential for understanding the conformational preferences of cyclohexane carboxylic acids, which can influence their behavior in chemical reactions.

Chemical Reactions Analysis

Cyclohexane carboxylic acids can undergo various chemical reactions, including ionization, esterification, and reactions with catalysts. For example, the behavior of stereoisomeric cyclohexane dicarboxylates under chemical ionization and collision-induced dissociation conditions showed that adjacent ester groups could interact, stabilizing certain ions and facilitating elimination reactions . Additionally, the conformational preferences of these acids can change depending on the medium and ionization state, as seen in the study of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids . These findings highlight the complex behavior of cyclohexane carboxylic acids in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acids are influenced by their molecular structure and the presence of functional groups. For instance, mesomorphic derivatives of cyclohexene carboxylic acids showed lower nematic-isotropic transition temperatures and a narrower nematic range compared to analogous derivatives, indicating the impact of molecular structure on liquid crystalline properties . The conformational equilibria and intramolecular hydrogen bonding of carboxylic acids also affect their spectroscopic properties and reactivity, as demonstrated in studies involving NMR spectroscopy and density functional theory calculations .

科学研究应用

工业和环境相关性

2,2-二甲基环己烷-1-羧酸作为原始4-甲基环己醇(MCHM)的一部分,主要用作煤炭清洁过程中的工业溶剂。对MCHM及其成分,包括2,2-二甲基环己烷-1-羧酸的环境影响和毒理学特性进行了深入研究,特别是在发生重大意外泄漏事件后,如Elk River化学品泄漏事件。这些研究表明,原始的MCHM及其成分,包括2,2-二甲基环己烷-1-羧酸,通常表现出低至中等的急性和亚慢性口服毒性。这些研究强调了需要严格的工业安全协议和高效的泄漏应对机制,以减轻与此类工业化学品相关的潜在环境和公共卫生风险(Paustenbach et al., 2015)。

生物技术和生化应用

在生物技术和生物化学中,2,2-二甲基环己烷-1-羧酸可能具有间接相关性。羧酸在各种生物化学过程和工业应用中是多才多艺且基础的。它们作为各种工业相关化学品的前体或中间体。例如,乳酸的生物技术途径表明了羧酸(包括2,2-二甲基环己烷-1-羧酸)在合成可生物降解聚合物和其他绿色化学产品方面的潜力(Gao et al., 2011)。此外,了解羧酸对生物催化剂的抑制,包括分析它们对微生物细胞膜和细胞内pH的影响,在涉及微生物发酵的生物技术应用中至关重要(Jarboe et al., 2013)。

萃取和分离过程

羧酸在反应萃取过程中的有效性,特别是在从水溶液中分离羧酸方面,突显了它们在工业分离和纯化技术中的重要性。有机化合物和超临界流体在羧酸的反应萃取中的应用得到了强调,超临界CO2由于其环保和无毒性的特性而备受推荐(Djas & Henczka, 2018)。液-液萃取羧酸的溶剂技术的发展也表明了对这些化合物的萃取过程进行优化的日益增长的科学兴趣(Sprakel & Schuur, 2019)。

生物医学和药理研究

在生物医学研究中,包括羧酸在等离子体聚合中的应用,羧酸的作用是值得注意的。将羧酸官能团引入聚合材料中可以显著增强生物相容性,促进再生医学和组织工程的进步(Bitar et al., 2018)。此外,探索羧酸生物等构体在药物设计中的应用,旨在改善药物的药理特性并克服与羧酸基团相关的挑战,反映了药物化学领域持续创新(Horgan & O’ Sullivan, 2021)。

属性

IUPAC Name |

2,2-dimethylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJZUGIZIHRTFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603607 |

Source

|

| Record name | 2,2-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylcyclohexane-1-carboxylic acid | |

CAS RN |

62581-18-4 |

Source

|

| Record name | 2,2-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)